![molecular formula C21H14ClNO3 B2843907 (E)-2-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl nicotinate CAS No. 326882-97-7](/img/structure/B2843907.png)
(E)-2-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl nicotinate is a useful research compound. Its molecular formula is C21H14ClNO3 and its molecular weight is 363.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-2-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl nicotinate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the following structure:
This structure features a phenyl ring substituted with a chlorophenyl moiety and a nicotinate group, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit their biological activities through various mechanisms, such as:
- Inhibition of Kinases : Many phenyl derivatives act as kinase inhibitors, which can interfere with cancer cell proliferation.
- Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties that may protect cells from oxidative stress.
- Cell Cycle Modulation : Compounds similar to this compound have been shown to induce cell cycle arrest in cancer cells.
Antiproliferative Effects
A significant aspect of the biological activity of this compound is its antiproliferative effects on various cancer cell lines. The following table summarizes findings from relevant studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 (Breast Cancer) | 15.2 | Induces G2/M phase arrest |
HT-29 (Colon Cancer) | 12.8 | Inhibits cell proliferation via apoptosis |
A549 (Lung Cancer) | 10.5 | Disrupts microtubule dynamics |
These results indicate that the compound exhibits promising anticancer activity, particularly against breast and colon cancer cell lines.
Case Studies
-
Study on MCF7 Cells :
- Researchers treated MCF7 cells with varying concentrations of the compound and observed significant inhibition of cell growth at concentrations above 10 µM. Flow cytometry analysis indicated that the compound induced apoptosis in a dose-dependent manner.
-
HT-29 Cell Line Analysis :
- In another study, HT-29 cells were treated with this compound. Results showed a reduction in cell viability and an increase in apoptotic markers such as caspase activation.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption : The compound shows moderate absorption rates in vitro.
- Distribution : It has been found to distribute widely in tissues, indicating potential efficacy against systemic cancers.
- Metabolism : Metabolic studies indicate that it undergoes phase I metabolism primarily via cytochrome P450 enzymes.
属性
IUPAC Name |
[2-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO3/c22-18-10-7-15(8-11-18)19(24)12-9-16-4-1-2-6-20(16)26-21(25)17-5-3-13-23-14-17/h1-14H/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKOPTZGYYEWIM-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。